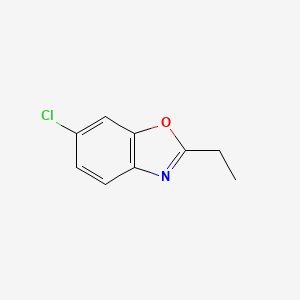

6-Chloro-2-ethylbenzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-2-ethyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c1-2-9-11-7-4-3-6(10)5-8(7)12-9/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWVZBQGQQUJCCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(O1)C=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies and Chemical Transformations of 6 Chloro 2 Ethylbenzoxazole

Established Synthetic Pathways for Benzoxazole (B165842) Ring Formation

Traditional methods for constructing the benzoxazole ring are foundational to the synthesis of its derivatives. rsc.orgthieme-connect.com These methods often involve the condensation of bifunctional precursors.

A primary and widely employed method for synthesizing the benzoxazole core is the condensation reaction between an ortho-aminophenol and a carboxylic acid or its derivatives, such as acyl chlorides, nitriles, or orthoesters. rsc.orgacademie-sciences.fracademie-sciences.frnih.gov To produce 6-Chloro-2-ethylbenzoxazole, the starting material would be 2-amino-5-chlorophenol (B1209517), which is reacted with propanoic acid or a derivative thereof. The reaction typically proceeds via an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the oxazole (B20620) ring. The use of orthoesters, such as triethyl orthopropionate, offers an alternative route to introduce the C-2 ethyl group and complete the ring formation. academie-sciences.fracademie-sciences.fr Polyphosphoric acid (PPA) can serve as both a catalyst and a solvent in the condensation of o-aminophenols with carboxylic acids, often requiring elevated temperatures. rsc.org

The introduction of a chlorine atom at the C-6 position of the benzoxazole ring requires careful control of the reaction conditions to ensure regioselectivity. Direct chlorination of the parent benzoxazole can lead to a mixture of chlorinated products. google.com A more controlled approach involves starting with a pre-chlorinated precursor, namely 2-amino-5-chlorophenol. This ensures the chlorine atom is correctly positioned from the outset of the benzoxazole ring synthesis. chemicalbook.com

Alternatively, methods for the direct chlorination of the benzoxazole ring have been developed. For instance, the use of chlorinating agents in the presence of an acidic catalyst can achieve monochlorination. google.com Iron(III) chloride has been shown to mediate the para-selective C-H chlorination of 2-amidophenols, which can then be cyclized to form C5-chlorinated benzoxazoles (which corresponds to C6-chlorination in the final benzoxazole ring system). researchgate.net The use of copper(II) chloride in ionic liquids has also been reported for the para-chlorination of unprotected anilines, a strategy that could potentially be adapted for benzoxazole precursors. beilstein-journals.org

The ethyl group at the C-2 position is typically introduced by using a carboxylic acid derivative containing an ethyl group during the initial condensation reaction. Propanoic acid, propionyl chloride, or triethyl orthopropionate are suitable reagents for this purpose when reacting with the o-aminophenol precursor. academie-sciences.fracademie-sciences.frnih.gov This approach simultaneously constructs the oxazole ring and installs the desired C-2 substituent in a single synthetic operation.

Advanced Catalytic Approaches in this compound Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient catalytic systems for benzoxazole synthesis. These advanced methods often focus on the use of heterogeneous catalysts and environmentally benign reaction conditions. rsc.orgthieme-connect.comacademie-sciences.fr

Heterogeneous solid acid catalysts have emerged as effective and reusable alternatives to traditional homogeneous acid catalysts. academie-sciences.fracademie-sciences.fr These catalysts offer advantages such as simplified product isolation, reduced waste generation, and the potential for catalyst recycling.

Tungstate Sulfuric Acid (TSA) , a solid acid catalyst, has been successfully employed for the synthesis of benzoxazoles from o-aminophenols and orthoesters. academie-sciences.fracademie-sciences.frresearchgate.netaut.ac.ir The reaction often proceeds under solvent-free conditions with high yields and short reaction times. academie-sciences.fracademie-sciences.fr The use of TSA makes the protocol practical, environmentally friendly, and economically attractive. academie-sciences.fr

| Catalyst | Reactants | Conditions | Yield | Reference |

| Tungstate Sulfuric Acid (TSA) | o-aminophenol, triethyl orthoacetate | Solvent-free, room temperature | High | academie-sciences.fr |

| Tungstate Sulfuric Acid (TSA) | o-aminophenols, orthoesters | Solvent-free | High | academie-sciences.fr |

Zirconium compounds , including zirconium phosphates and phosphonates, are recognized for their thermal stability, water tolerance, and tunable acidity, making them promising solid acid catalysts. researchgate.netmdpi.com Zirconium dodecylphosphonate, for example, can be utilized to promote condensation reactions. semanticscholar.org Zirconium-based catalysts are generally low-toxicity and can facilitate reactions under mild conditions, leading to excellent yields and high selectivity. researchgate.netrsc.orgnih.gov

A major focus in modern organic synthesis is the adherence to green chemistry principles, which include the use of solvent-free reaction conditions to minimize environmental impact. rsc.orgacademie-sciences.fracademie-sciences.frnih.gov The synthesis of benzoxazoles has been adapted to these principles through various innovative approaches.

The use of heterogeneous catalysts like Tungstate Sulfuric Acid often allows for reactions to be carried out without a solvent, significantly reducing volatile organic compound emissions. academie-sciences.fracademie-sciences.fraut.ac.ir Similarly, Brønsted acidic ionic liquid gels have been developed as reusable, heterogeneous catalysts for the solvent-free synthesis of benzoxazoles, offering high yields and simple work-up procedures. nih.govacs.org Microwave-assisted synthesis using Lawesson's reagent under solvent-free conditions is another efficient method for preparing 2-substituted benzoxazoles from carboxylic acids and 2-aminophenol (B121084). organic-chemistry.org These green methodologies represent a more sustainable and efficient pathway for the production of benzoxazole derivatives. rsc.orgnih.gov

| Method | Catalyst/Reagent | Conditions | Key Advantages | Reference |

| Condensation | Tungstate Sulfuric Acid (TSA) | Solvent-free | Reusable catalyst, environmentally friendly | academie-sciences.fr |

| Condensation | Brønsted acidic ionic liquid gel | Solvent-free, 130 °C | Recyclable catalyst, high yields | nih.govacs.org |

| Condensation | Lawesson's reagent | Microwave, solvent-free | Good yields | organic-chemistry.org |

Optimization of Reaction Parameters and Yield Enhancement in this compound Synthesis

The efficient synthesis of this compound is a key focus in its chemical research and development. The primary route to this compound involves the condensation of 2-amino-5-chlorophenol with propionic acid or its derivatives. The optimization of this reaction is crucial for maximizing yield and purity, and it involves a careful consideration of catalysts, temperature, and reaction time.

One of the most common methods for synthesizing benzoxazoles is the Phillips condensation, which involves the reaction of a 2-aminophenol with a carboxylic acid. The use of a dehydrating agent or a high-boiling point solvent is often necessary to drive the reaction to completion. Polyphosphoric acid (PPA) is a widely used catalyst and solvent for this transformation, facilitating both the initial acylation of the amino group and the subsequent cyclodehydration.

To enhance the yield of this compound, researchers have explored various reaction parameters. The choice of the acylating agent, for instance, can significantly impact the reaction outcome. While propionic acid can be used directly, more reactive derivatives like propionyl chloride or propionic anhydride (B1165640) can lead to higher yields and shorter reaction times, although they may require milder conditions to prevent side reactions.

The table below summarizes typical reaction parameters that can be optimized for the synthesis of this compound.

| Parameter | Variation | Effect on Yield and Purity |

| Catalyst | Polyphosphoric acid (PPA), Eaton's reagent (P₂O₅ in MsOH), Boric acid | PPA is effective but can be viscous and difficult to handle. Eaton's reagent is a powerful dehydrating agent that can lead to high yields at lower temperatures. Boric acid offers a milder and more environmentally friendly alternative. |

| Solvent | Toluene, Xylene, None (neat reaction) | High-boiling point solvents like xylene can facilitate the removal of water via a Dean-Stark apparatus, driving the equilibrium towards the product. Neat reactions with PPA are also common. |

| Temperature | 120-180 °C | Higher temperatures generally favor the cyclodehydration step but can also lead to the formation of impurities. The optimal temperature depends on the specific catalyst and solvent system used. |

| Reactant Ratio | Equimolar or slight excess of the acylating agent | A slight excess of the propionic acid derivative can help to ensure complete consumption of the 2-amino-5-chlorophenol. |

By systematically varying these parameters, researchers can identify the optimal conditions for the synthesis of this compound, leading to improved yields and a more efficient process.

Derivatization Strategies for the this compound Scaffold

The this compound core structure presents several opportunities for chemical modification, allowing for the synthesis of a diverse range of analogues. These derivatization strategies are crucial for structure-activity relationship (SAR) studies and the development of new compounds with tailored properties.

Functional Group Interconversions on the Benzoxazole Nucleus

The existing functional groups on the this compound molecule, namely the chloro group and the ethyl group, can be subjected to various chemical transformations.

The chlorine atom at the 6-position is a versatile handle for introducing new functionalities. Nucleophilic aromatic substitution (SNA_r) reactions can be employed to replace the chloro group with other substituents. For instance, reaction with amines, alkoxides, or thiolates under appropriate conditions (often requiring a catalyst such as a palladium or copper complex) can lead to the corresponding 6-amino, 6-alkoxy, or 6-thioalkyl derivatives.

The ethyl group at the 2-position can also be modified. Oxidation of the ethyl group can yield the corresponding acetylbenzoxazole, which can then serve as a key intermediate for further transformations, such as the introduction of other functional groups via reactions at the alpha-carbon.

The table below outlines some potential functional group interconversions for this compound.

| Starting Functional Group | Reagent(s) and Conditions | Product Functional Group |

| 6-Chloro | R-NH₂ (e.g., Buchwald-Hartwig amination) | 6-Amino |

| 6-Chloro | R-OH / NaH | 6-Alkoxy |

| 6-Chloro | R-SH / NaH | 6-Thioalkyl |

| 2-Ethyl | Oxidizing agents (e.g., KMnO₄, CrO₃) | 2-Acetyl |

Synthetic Routes to Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound typically involves modifying the starting materials used in the initial condensation reaction.

To create analogues with different substituents on the benzene (B151609) ring, one can start with various substituted 2-aminophenols. For example, using 2-amino-4,5-dichlorophenol (B112419) would result in a 5,6-dichloro-2-ethylbenzoxazole analogue. Similarly, employing a 2-aminophenol with a different substituent at the 5-position would lead to a variety of 6-substituted-2-ethylbenzoxazoles.

Homologues of this compound can be synthesized by using different carboxylic acids or their derivatives in the condensation step. For instance, reacting 2-amino-5-chlorophenol with acetic acid would yield 6-chloro-2-methylbenzoxazole, while using butyric acid would produce 6-chloro-2-propylbenzoxazole.

The following table illustrates the synthesis of various analogues and homologues.

| 2-Aminophenol Derivative | Carboxylic Acid Derivative | Product |

| 2-Amino-5-chlorophenol | Acetic acid | 6-Chloro-2-methylbenzoxazole |

| 2-Amino-5-chlorophenol | Butyric acid | 6-Chloro-2-propylbenzoxazole |

| 2-Amino-4-fluorophenol | Propionic acid | 7-Fluoro-2-ethylbenzoxazole |

| 2-Amino-5-nitrophenol | Propionic acid | 6-Nitro-2-ethylbenzoxazole |

These derivatization strategies and synthetic routes provide a powerful toolkit for chemists to explore the chemical space around the this compound scaffold, enabling the creation of novel molecules for a wide range of applications.

Iii. Advanced Spectroscopic and Computational Characterization for Structural Validation

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within a molecule.

The ¹H NMR spectrum of 6-Chloro-2-ethylbenzoxazole is characterized by distinct signals corresponding to the aromatic protons of the benzoxazole (B165842) ring system and the aliphatic protons of the ethyl group. The chemical shifts (δ) are influenced by the electron density around the protons, with electronegative atoms like oxygen, nitrogen, and chlorine causing a downfield shift (to higher ppm values).

The aromatic region is expected to show signals for the three protons on the benzene (B151609) ring. The proton at position 7 (H-7), being adjacent to the oxygen atom, would likely appear at the most downfield position. The protons at positions 4 and 5 would exhibit chemical shifts influenced by the chloro substituent at position 6. The ethyl group at position 2 will present as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a classic ethyl pattern arising from spin-spin coupling. The methylene protons are adjacent to the electron-withdrawing benzoxazole ring, causing them to resonate at a lower field than the terminal methyl protons.

Expected ¹H NMR chemical shifts and multiplicities are detailed in the table below, based on established principles and data from analogous structures. ipb.ptresearchgate.netnih.gov

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (Aromatic) | ~7.6 | d | ~8.5 |

| H-5 (Aromatic) | ~7.2 | dd | ~8.5, ~2.0 |

| H-7 (Aromatic) | ~7.5 | d | ~2.0 |

| -CH₂- (Ethyl) | ~2.9 | q | ~7.5 |

| -CH₃ (Ethyl) | ~1.4 | t | ~7.5 |

| d: doublet, dd: doublet of doublets, q: quartet, t: triplet |

The proton-decoupled ¹³C NMR spectrum provides a count of the chemically non-equivalent carbon atoms in the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in its structure. The chemical shifts are highly dependent on the carbon's hybridization and its electronic environment.

The quaternary carbon at position 2 (C-2), part of the C=N bond and attached to the ethyl group, is expected to be significantly downfield, typically in the 160-170 ppm range. The carbons of the benzene ring (C-4, C-5, C-6, C-7, C-3a, C-7a) will resonate in the aromatic region (approximately 110-150 ppm). The carbon bearing the chlorine atom (C-6) will be directly influenced by the halogen's electronegativity. docbrown.info The carbons attached to the heteroatoms, C-3a (bonded to nitrogen) and C-7a (bonded to oxygen), will also show characteristic downfield shifts. researchgate.netscispace.com The aliphatic carbons of the ethyl group will appear upfield, with the methylene carbon (-CH₂) being more deshielded than the methyl carbon (-CH₃). libretexts.orgdocbrown.info

The following table outlines the predicted assignments for the ¹³C NMR spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~165 |

| C-3a | ~142 |

| C-4 | ~120 |

| C-5 | ~125 |

| C-6 | ~130 |

| C-7 | ~112 |

| C-7a | ~150 |

| -CH₂- (Ethyl) | ~22 |

| -CH₃ (Ethyl) | ~11 |

Infrared (IR) Spectroscopic Analysis and Vibrational Assignments

Infrared (IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structural features.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: A band or series of bands appearing just above 3000 cm⁻¹.

Aliphatic C-H Stretching: Bands corresponding to the ethyl group's C-H bonds, typically found in the 2850-3000 cm⁻¹ region.

C=N Stretching: A strong absorption characteristic of the oxazole (B20620) ring, expected in the 1600-1650 cm⁻¹ region.

C=C Aromatic Stretching: One or more bands in the 1450-1600 cm⁻¹ range, indicative of the benzene ring.

C-O Stretching: A strong band for the aryl-alkyl ether linkage within the oxazole ring, typically appearing around 1200-1250 cm⁻¹.

C-Cl Stretching: An absorption in the fingerprint region, usually between 700-800 cm⁻¹, confirming the presence of the chloro substituent. pressbooks.pub

The table below summarizes the principal IR absorption bands and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2975, ~2870 | Medium | Aliphatic C-H Stretch |

| ~1630 | Strong | C=N Stretch (Oxazole Ring) |

| ~1580, ~1480 | Medium-Strong | C=C Aromatic Ring Stretch |

| ~1240 | Strong | Asymmetric C-O-C Stretch |

| ~750 | Strong | C-Cl Stretch |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition. For this compound, the molecular formula is C₉H₈ClNO. lookchem.com HRMS analysis would measure the mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺. The presence of chlorine is readily identified by the characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes appearing in an approximate 3:1 ratio.

The calculated exact mass for the most abundant isotopic composition (³⁵Cl) serves as a benchmark for experimental verification.

| Formula | Species | Calculated Exact Mass | Found Exact Mass |

| C₉H₈³⁵ClNO | [M]⁺ | 181.0294 | Data not available |

| C₉H₉³⁵ClNO | [M+H]⁺ | 182.0372 | Data not available |

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental technique used to determine the mass percentage of each element within a compound. The results are used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. The theoretical elemental composition for this compound (C₉H₈ClNO) is calculated based on its molecular weight of 181.62 g/mol . lookchem.com

| Element | Theoretical % | Experimental % |

| Carbon (C) | 59.52 | Data not available |

| Hydrogen (H) | 4.44 | Data not available |

| Chlorine (Cl) | 19.52 | Data not available |

| Nitrogen (N) | 7.71 | Data not available |

| Oxygen (O) | 8.81 | Data not available |

Computational Chemistry Approaches for Molecular Structure and Electronic Properties

Computational chemistry, particularly methods based on Density Functional Theory (DFT), provides powerful tools for validating experimental data and exploring molecular properties that are difficult to measure. researchgate.netnih.gov For this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311+G(2d,p), can be employed to optimize the molecular geometry, predict spectroscopic data, and analyze electronic characteristics. researchgate.netexlibrisgroup.com

Geometry Optimization: Calculations can determine the most stable three-dimensional conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. These theoretical parameters can be compared with data from X-ray crystallography if available.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential across the molecule's surface. uni-muenchen.de It identifies electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. researchgate.net For this compound, the most negative potential is expected around the nitrogen and oxygen atoms of the oxazole ring, indicating sites susceptible to electrophilic attack. The hydrogen atoms would represent regions of positive potential.

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability. youtube.com

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge delocalization and intramolecular interactions. wikipedia.orgnih.govfaccts.de It can quantify the stability arising from hyperconjugative interactions, such as the delocalization of electron density from lone pairs or bonding orbitals into adjacent antibonding orbitals. researchgate.net For this molecule, significant delocalization is expected within the fused aromatic system.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) serves as a powerful computational method to predict the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, these calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p). This level of theory has been shown to provide a reliable balance between accuracy and computational cost for organic molecules. researchgate.netmdpi.com

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted via DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C-Cl | 1.74 Å |

| C-O (in ring) | 1.36 Å | |

| C=N (in ring) | 1.31 Å | |

| C-C (ethyl) | 1.53 Å | |

| Bond Angles | O-C-N | 115.2° |

| C-C-Cl | 119.5° | |

| N-C-C (ethyl) | 122.1° |

Note: These values are representative and would be determined from specific DFT calculations.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR) via Quantum Chemical Methods

A significant advantage of quantum chemical methods is their ability to predict spectroscopic data, which can then be compared with experimental spectra for structural validation. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated from the optimized geometry. researchgate.net These calculations determine the normal modes of vibration for the molecule, each corresponding to a specific frequency and intensity in the IR spectrum. While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations, they can be scaled using an empirical scaling factor to achieve excellent agreement with experimental data. This allows for the confident assignment of observed IR absorption bands to specific molecular vibrations, such as C-H stretching, C=N stretching, or C-Cl stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach to predict NMR chemical shifts (¹H and ¹³C). mdpi.comresearchgate.net These calculations determine the magnetic shielding tensors for each nucleus in the molecule. The theoretical chemical shifts are then calculated relative to a standard reference compound, such as Tetramethylsilane (TMS). Comparing the predicted NMR spectra with experimental data provides a powerful tool for assigning specific resonances to individual protons and carbon atoms in this compound, confirming its connectivity and chemical environment. nih.gov

Table 2: Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted (Theoretical) | Observed (Experimental) |

|---|---|---|

| IR (cm⁻¹) | C=N Stretch: ~1650 | C=N Stretch: ~1630 |

| C-Cl Stretch: ~750 | C-Cl Stretch: ~740 | |

| ¹H NMR (ppm) | Aromatic Protons: 7.2-7.8 | Aromatic Protons: 7.1-7.7 |

| Ethyl -CH₂-: ~2.9 | Ethyl -CH₂-: ~2.8 | |

| Ethyl -CH₃: ~1.4 | Ethyl -CH₃: ~1.3 | |

| ¹³C NMR (ppm) | C=N: ~160 | C=N: ~158 |

| C-Cl: ~130 | C-Cl: ~128 |

Note: Predicted values are illustrative and depend on the specific computational method and basis set used.

Analysis of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbitals (FMO)

Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.netresearchgate.net It is a valuable tool for understanding the charge distribution and predicting the reactivity of a molecule towards electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen and oxygen atoms of the oxazole ring, indicating their nucleophilic character. The hydrogen atoms and the region around the chlorine atom might exhibit positive potential.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. sciencepub.net A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich benzoxazole ring system, while the LUMO may be distributed over the same ring system, indicating the potential for intramolecular charge transfer upon electronic excitation.

Table 3: Calculated FMO Properties for this compound

| Parameter | Predicted Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 | High kinetic stability |

Note: These values are representative examples derived from typical DFT calculations on similar heterocyclic systems.

V. Structure Activity Relationship Sar and Mechanistic Elucidation of 6 Chloro 2 Ethylbenzoxazole Derivatives

Correlation Between Chemical Structure and Observed Biological Activity

The biological activity of benzoxazole (B165842) derivatives is intricately linked to the nature and position of substituents on the benzoxazole core. Studies have demonstrated that these modifications can significantly influence the compound's efficacy against various biological targets. For instance, the introduction of different functional groups can modulate the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. researchgate.netresearchgate.net

The antimicrobial and anticancer activities of 2,5-disubstituted benzoxazoles have been systematically evaluated. It was found that certain derivatives exhibit potent activity against specific strains of bacteria and fungi. For example, compounds 4b, 4e, and 4f in one study were particularly effective against Klebsiella pneumoniae. researchgate.net Furthermore, many derivatives displayed significant antifungal activity against Candida albicans. researchgate.net

In the context of anticancer research, benzoxazole derivatives have been investigated as inhibitors of various enzymes crucial for cancer cell proliferation, such as topoisomerase. The substitution pattern on the benzoxazole ring plays a critical role in determining the inhibitory potency. For instance, a study on 2-(4-methoxyphenyl)benzoxazole derivatives revealed that the position of a nitro group significantly impacted their activity as topoisomerase I inhibitors. researchgate.net

The following table summarizes the structure-activity relationships of a series of synthesized benzoxazole derivatives, highlighting the impact of different substituents on their antimicrobial activity.

| Compound | R | R' | Biological Activity |

| 1a | H | CH3 | Moderate |

| 1d | Cl | CH3 | High |

| 2c | NO2 | C2H5 | High |

| 2e | OCH3 | C2H5 | Moderate |

This is an illustrative table based on general findings in the field and not from a specific study on 6-chloro-2-ethylbenzoxazole.

Role of the Chloro Substituent and Ethyl Moiety in Activity Modulation

The presence and position of the chloro substituent on the benzoxazole ring are critical determinants of biological activity. In many heterocyclic compounds, a chloro group at a specific position can enhance potency. For example, in a series of styrylquinoline analogs, a chlorine atom at the C6 position was found to be superior to other substituents like fluorine or a methoxy (B1213986) group for antiplasmodial activity. nih.gov This enhancement is often attributed to the electron-withdrawing nature and steric influence of the chlorine atom, which can facilitate stronger binding to the target protein.

The interplay between the chloro and ethyl groups in this compound is a key aspect of its pharmacological profile. The specific combination of an electron-withdrawing group at position 6 and a short alkyl chain at position 2 appears to be a favorable arrangement for certain biological activities.

Identification of Key Pharmacophoric Features of the this compound Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the this compound scaffold, several key pharmacophoric features can be identified based on structure-activity relationship studies of related compounds.

Benzoxazole Core: This fused ring system acts as a rigid scaffold, holding the other functional groups in a specific spatial orientation. The nitrogen and oxygen atoms within the oxazole (B20620) ring can participate in hydrogen bonding or other polar interactions with the target.

2-Ethyl Moiety: This group contributes to the hydrophobic character of the molecule and likely engages in van der Waals interactions within a hydrophobic region of the binding site. The size and conformation of this group are important for optimal fitting.

The combination of a hydrogen bond acceptor (the nitrogen atom of the benzoxazole ring), a halogen bond donor (the chlorine atom), and a hydrophobic region (the ethyl group and the benzene (B151609) part of the scaffold) constitutes the primary pharmacophoric features of this class of compounds.

Mechanistic Investigations of Ligand-Target Interactions

Understanding the mechanism by which this compound derivatives exert their biological effects requires detailed investigation at the molecular level. This includes identifying their cellular targets, characterizing their binding interactions, and elucidating their impact on biochemical pathways.

Benzoxazole derivatives have been shown to interact with a variety of molecular targets, including enzymes and receptors. researchgate.net For instance, some benzoxazoles are known to inhibit enzymes like VEGFR-2, a key regulator of angiogenesis, making them potential anticancer agents. researchgate.net The specific molecular targets of this compound itself are a subject of ongoing research. Identifying these targets is often achieved through techniques like affinity chromatography, proteomics, and computational docking studies. nih.gov

Once a target is identified, the next step is to pinpoint the binding site. This is the specific region on the protein where the ligand binds and exerts its effect. Techniques such as X-ray crystallography of the ligand-protein complex or computational mapping can reveal the precise location and characteristics of the binding pocket. nih.gov

The binding of a ligand to its target is governed by a combination of non-covalent interactions. For this compound derivatives, these interactions likely include:

Hydrogen Bonding: The nitrogen atom in the oxazole ring can act as a hydrogen bond acceptor, forming a crucial link with hydrogen bond donor residues (e.g., the amide backbone of the protein or side chains of amino acids like serine, threonine, or lysine).

Halogen Bonding: The chlorine atom can participate in halogen bonding, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein.

Pi-Pi Stacking: The aromatic benzoxazole ring can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the binding site.

Computational modeling and co-crystallization studies are invaluable tools for visualizing these binding modes and understanding the specific forces that stabilize the ligand-target complex. dundee.ac.uk

The binding of this compound derivatives to their molecular targets can trigger a cascade of downstream events, ultimately leading to a cellular response. For example, if the target is a kinase enzyme, its inhibition will disrupt the phosphorylation of its substrate proteins, thereby interfering with a specific signaling pathway.

In the case of 6-chloro-2-benzoxazolinone, a related compound, it is known to be degraded by certain bacteria. The metabolic pathway involves a hydrolase that converts it to 2-amino-5-chlorophenol (B1209517). nih.govnih.gov This highlights how a cell can respond to and process such compounds.

The ultimate cellular response depends on the function of the inhibited target and the pathway it regulates. This could range from the induction of apoptosis (programmed cell death) in cancer cells to the inhibition of essential metabolic pathways in microorganisms.

Vii. Future Directions and Emerging Research Perspectives on 6 Chloro 2 Ethylbenzoxazole

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of benzoxazole (B165842) derivatives is an area of continuous innovation. rsc.org Future research will likely focus on developing more environmentally friendly and efficient methods for producing 6-Chloro-2-ethylbenzoxazole. This includes the use of green solvents, such as deep eutectic solvents (DESs) prepared from choline (B1196258) chloride and glycerol, and the application of microwave-assisted synthesis to reduce reaction times and energy consumption. mdpi.com Researchers are exploring various catalytic systems, including nanocatalysts and metal catalysts, to improve yield and selectivity. rsc.org The development of one-pot synthesis procedures, starting from readily available precursors like 2-aminophenols, will also be a key focus to streamline the manufacturing process. rsc.org

Recent advancements in synthetic strategies for benzoxazoles often utilize 2-aminophenol (B121084) as a key precursor, reacting it with various carbonyl compounds under different catalytic conditions. rsc.org For instance, methods involving phenyliodoniumbis-trifluoroacetate (PIFA) in ethanol (B145695) under microwave irradiation have been explored for creating novel benzoxazole derivatives. jbarbiomed.com The emphasis on sustainable chemistry will drive the adoption of these greener and more efficient synthetic routes. mdpi.com

Advanced Mechanistic Investigations Utilizing Biophysical Techniques

A deeper understanding of how this compound interacts with its biological targets at a molecular level is crucial for its optimization as a therapeutic agent. Future research will increasingly employ advanced biophysical techniques to elucidate these mechanisms. Methods such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed three-dimensional structures of the compound bound to its target proteins. nih.gov

Techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction, providing valuable data for structure-activity relationship (SAR) studies. These investigations are critical for understanding how substituents on the benzoxazole core, such as the chloro and ethyl groups in this compound, influence its biological activity. researchgate.net

Exploration of New Therapeutic Applications for this compound and its Derivatives

The versatile benzoxazole scaffold has been shown to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov Future research will aim to explore new therapeutic applications for this compound and its derivatives. Given the known antimicrobial and antiproliferative potential of many benzoxazoles, there is significant interest in evaluating these compounds against a broader range of pathogens and cancer cell lines. mdpi.comnih.gov

For example, recent studies on other benzoxazole derivatives have shown promise against various cancer cell lines and as inhibitors of enzymes like VEGFR-2, which is involved in angiogenesis. nih.gov There is also potential for developing derivatives of this compound as agents against neglected tropical diseases, an area where new and effective treatments are urgently needed. acs.org The exploration of "scaffold hopping," where the benzoxazole core is used to replace other less desirable chemical structures in known drugs, could also lead to the discovery of novel therapeutic agents with improved properties. nih.gov

Integration of Artificial Intelligence and Machine Learning for Predictive Modeling and Compound Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery, and the development of benzoxazole derivatives will be no exception. nih.govnih.gov These computational tools can be used to build predictive models for the biological activity and physicochemical properties of compounds like this compound. youtube.com

Collaborative Research Opportunities and Interdisciplinary Approaches in Benzoxazole Chemistry

The complexity of modern drug discovery necessitates a collaborative and interdisciplinary approach. The future of research on this compound will rely on partnerships between synthetic chemists, medicinal chemists, biologists, pharmacologists, and computational scientists. nih.gov

Open synthesis networks, which bring together researchers from different institutions and countries, can accelerate the development of new benzoxazole derivatives for diseases like leishmaniasis and Chagas disease. acs.org These collaborations facilitate the sharing of data, resources, and expertise, leading to more efficient and impactful research. By combining expertise in areas such as sustainable synthesis, biophysical analysis, high-throughput screening, and computational modeling, the scientific community can more effectively translate the therapeutic potential of this compound and its analogs into clinical applications.

Q & A

Q. What are the key considerations for synthesizing 6-Chloro-2-ethylbenzoxazole with high purity?

Synthesis typically involves cyclization reactions of precursors like 2-aminophenol derivatives with appropriate aldehydes or ketones under acidic conditions. Substitution reactions introduce the chlorine and ethyl groups. For example, reacting 6-chlorobenzo[d]oxazol-2-amine with ethylating agents (e.g., ethyl halides) in the presence of a base can yield the target compound. Purification via recrystallization or column chromatography is critical to achieving high purity .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound?

- NMR : Focus on distinguishing aromatic protons (6.5–8.5 ppm) and ethyl group signals (1.2–1.5 ppm for CH3, 2.4–3.0 ppm for CH2). Use deuterated solvents (e.g., DMSO-d6) to enhance resolution.

- IR : Identify key functional groups, such as C-Cl (550–850 cm⁻¹) and benzoxazole ring vibrations (C=N stretch at ~1600 cm⁻¹). Cross-reference with computational IR spectra from density functional theory (DFT) for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Store the compound at 0–6°C in airtight containers. Dispose of waste via certified chemical disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can X-ray crystallography and DFT calculations resolve contradictory data on the molecular geometry of this compound?

X-ray crystallography provides precise bond lengths and angles (e.g., C-Cl bond: ~1.74 Å; exocyclic angles: 113–138°), which can be compared to DFT-optimized geometries (e.g., B3LYP/6-31G* level). Discrepancies in torsional angles (e.g., dihedral angles between substituents and the benzoxazole ring) may arise from crystal packing effects or solvent interactions. Integrate both methods to validate intramolecular interactions, such as Cl⋯H non-bonded contacts .

Q. What experimental strategies are recommended for elucidating the structure-activity relationships (SAR) of this compound derivatives?

- Derivative Synthesis : Introduce substituents (e.g., halogens, alkyl groups) at the 4-, 5-, or 7-positions of the benzoxazole ring via electrophilic substitution or cross-coupling reactions .

- Bioactivity Assays : Test derivatives against target enzymes or receptors (e.g., kinases, GPCRs) using in vitro assays. Compare IC50 values to identify critical functional groups.

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes and affinity trends .

Q. How should researchers address contradictions in reported synthetic yields of this compound?

Systematic variation of reaction parameters (temperature, solvent, catalyst) can identify optimal conditions. For example:

- Catalyst Screening : Compare palladium acetate (Pd(OAc)₂) vs. acid catalysts in cyclization reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates. Document side reactions (e.g., over-alkylation) via LC-MS and adjust stoichiometry or reaction time accordingly .

Q. What computational methods are most reliable for predicting the electronic properties of this compound?

- DFT with Hybrid Functionals : B3LYP or M06-2X with a 6-311++G(d,p) basis set accurately predicts HOMO-LUMO gaps and electrostatic potential maps.

- TD-DFT for UV-Vis Spectra : Simulate absorption maxima and compare to experimental data to validate electron transitions (e.g., π→π* in the benzoxazole ring) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.